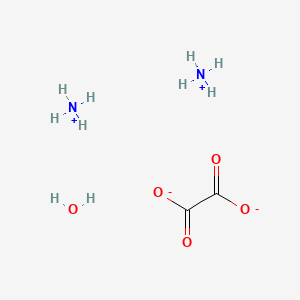Ammonium oxalate monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
- Standardization of solutions: Ammonium oxalate monohydrate is a primary standard used for the standardization of potassium permanganate solutions, a common oxidizing agent in titrimetric analysis []. Its high purity, stability, and well-defined stoichiometry make it ideal for this purpose [].
Materials Science
- Precursor for metal oxalates: Ammonium oxalate monohydrate serves as a precursor for the synthesis of various metal oxalates through precipitation reactions. These metal oxalates find applications in diverse areas, including:
- Catalysis: Certain metal oxalates exhibit catalytic activity in various chemical reactions, such as decomposition of organic pollutants [].
- Magnetism: Some metal oxalates possess interesting magnetic properties, making them potential candidates for magnetic materials research [].
- Luminescence: Specific metal oxalates exhibit luminescent properties, finding potential applications in optoelectronic devices [].
Environmental Science
- Soil analysis: Ammonium oxalate monohydrate is used in a selective extraction procedure to determine the amount of poorly crystalline and amorphous forms of aluminum, iron, and manganese oxides in soil samples []. This information is crucial for understanding soil fertility and contaminant behavior in the environment.
Ammonium oxalate monohydrate is an inorganic compound with the chemical formula . It is a colorless, odorless crystalline solid that is highly soluble in water. The compound consists of ammonium ions and oxalate ions in a 2:1 ratio, forming a salt derived from oxalic acid. Ammonium oxalate monohydrate is commonly used in various industrial and laboratory applications due to its properties as a reducing agent and analytical reagent. The molecular weight of ammonium oxalate monohydrate is approximately 142.11 g/mol .
Additionally, ammonium oxalate reacts with sodium hypochlorite, which can lead to the formation of toxic gases . The compound is also involved in complexation reactions, particularly in the analysis of metal ions like calcium and lead.
In biological systems, ammonium oxalate is produced through the metabolism of ascorbic acid and glyoxylic acid. It can be found in various plants and vegetables and plays a role in the formation of kidney stones in humans. The presence of ammonium oxalate in urine is indicative of metabolic processes involving oxalic acid . While it serves important biological functions, excessive accumulation can lead to health issues such as systemic poisoning or irritation upon contact with skin or eyes .
Ammonium oxalate monohydrate can be synthesized through several methods:
- Neutralization Reaction: This method involves neutralizing oxalic acid with ammonium hydroxide or ammonium carbonate:
- Direct Combination: Ammonium ions can be directly combined with oxalate ions in solution under controlled conditions to precipitate ammonium oxalate monohydrate.
- Crystallization: The compound can also be obtained by evaporating an aqueous solution of ammonium oxalate under controlled temperature conditions to allow crystallization of the monohydrate form .
Ammonium oxalate monohydrate has diverse applications across various fields:
- Analytical Chemistry: It is widely used as an analytical reagent for detecting metal ions such as calcium and lead.
- Anticoagulant: In medical laboratories, it serves as an anticoagulant for blood preservation by preventing coagulation.
- Reducing Agent: It acts as a reducing agent in
Research indicates that ammonium oxalate monohydrate interacts significantly with various substances. For instance:
- Reactivity with Sodium Hypochlorite: This interaction can produce toxic gases and should be handled with caution.
- Complexation with Metal Ions: Ammonium oxalate forms stable complexes with metal ions, which are essential for analytical applications and environmental studies .
Ammonium oxalate monohydrate shares similarities with several other compounds, including:
| Compound | Formula | Unique Features |
|---|---|---|
| Calcium Oxalate | Commonly forms kidney stones; less soluble than ammonium oxalate. | |
| Potassium Oxalate | More soluble than calcium; used in fertilizers. | |
| Sodium Oxalate | Soluble and used for similar applications; less toxic than ammonium salts. | |
| Magnesium Oxalate | Often found in biological systems; less soluble than ammonium salts. |
Uniqueness of Ammonium Oxalate Monohydrate:
- Its high solubility in water makes it preferable for laboratory applications.
- Acts effectively as an anticoagulant, unlike many other salts.
- Its dual role as both a reducing agent and analytical reagent distinguishes it from other similar compounds.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
37541-72-3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 36 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 116 of 152 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







